N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide
Overview
Description
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide, also known as BTA-EG6, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to selectively target cancer cells by inhibiting the activity of certain enzymes that are overexpressed in cancer cells. Additionally, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to modulate certain signaling pathways involved in cell proliferation and survival.
Biochemical and physiological effects:
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the inhibition of angiogenesis. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide is its selectivity for cancer cells, which minimizes off-target effects. Additionally, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to have low toxicity in normal cells, making it a safer alternative to traditional cancer therapies. However, one of the limitations of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of more efficient delivery systems for N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide and its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic compound with potential applications in various scientific research fields. Its selectivity for cancer cells and low toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Scientific Research Applications
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has shown potential in various scientific research applications, including cancer therapy, imaging, and biosensing. In cancer therapy, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In imaging, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been used as a fluorescent probe for the detection of reactive oxygen species in cells. In biosensing, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been used as a label for the detection of DNA and proteins.
properties
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-10-4-11(2)6-12(5-10)24-9-17(22)21-18-20-14-7-13(19)15(23-3)8-16(14)25-18/h4-8H,9H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFEWCFIVZUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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